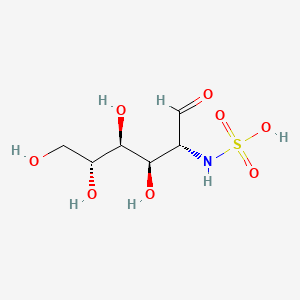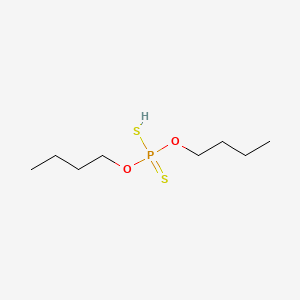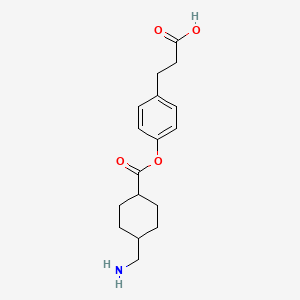
Cetraxate
Overview
Description
Cetraxate is an oral gastrointestinal medication known for its cytoprotective effects. It is primarily used to treat peptic ulcers and other gastrointestinal disorders by protecting the mucosal lining of the stomach . The compound’s chemical name is 3-[4-[4-(aminomethyl)cyclohexanecarbonyl]oxyphenyl]propanoic acid, and it has a molecular formula of C17H23NO4 .
Mechanism of Action
Target of Action
Cetraxate, an oral gastrointestinal medication, primarily targets the gastric mucosa . It is believed to indirectly stimulate capsaicin-sensitive afferent nerves, which play a crucial role in maintaining gastric mucosal integrity .
Mode of Action
This compound exerts its effects by increasing mucosal blood flow . This increase in blood flow is thought to be a key mechanism underlying its gastroprotective action . The compound’s interaction with its targets leads to enhanced gastric mucosal defense, thereby reducing the susceptibility of the gastric mucosa to various injuries .
Biochemical Pathways
Substance P is a neuropeptide that acts as a neurotransmitter and neuromodulator, and its increase might indirectly stimulate capsaicin-sensitive afferent nerves .
Result of Action
The primary result of this compound’s action is its cytoprotective effect on the gastric mucosa . It has been shown to be effective in preventing gastric mucosal blood flow decrease in H. pylori-infected patients . This gastroprotective action makes it useful in the treatment of conditions such as acute gastritis or acute exacerbation of chronic gastritis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of H. pylori infection has been shown to affect the drug’s action . Furthermore, factors such as diet, co-administration with other medications, and individual patient characteristics (e.g., age, health status) could potentially influence the drug’s action and efficacy.
Biochemical Analysis
Biochemical Properties
Cetraxate plays a significant role in biochemical reactions, particularly in the gastrointestinal system. It interacts with various enzymes and proteins to exert its protective effects. One of the key enzymes involved is this compound benzylesterase, which catalyzes the hydrolysis of this compound benzyl ester to this compound and benzyl alcohol . This interaction is crucial for the activation of this compound’s cytoprotective properties. Additionally, this compound has been shown to increase the levels of calcitonin gene-related peptide and substance P in human plasma, which are important for enhancing mucosal blood flow .
Cellular Effects
This compound influences various cellular processes, particularly in the gastrointestinal tract. It has been observed to increase mucosal blood flow, which is essential for the healing of gastric lesions . This compound also affects cell signaling pathways by increasing the levels of calcitonin gene-related peptide and substance P, which play a role in vasodilation and blood flow regulation . Furthermore, this compound has been shown to have a protective effect on the gastric mucosa by preventing the decrease in blood flow caused by Helicobacter pylori infection .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound indirectly stimulates capsaicin-sensitive afferent nerves, leading to an increase in mucosal blood flow . This is believed to be a key mechanism underlying its gastroprotective action. Additionally, this compound interacts with specific enzymes, such as this compound benzylesterase, to produce its active form, which then exerts its protective effects on the gastric mucosa .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is rapidly metabolized to tranexamic acid in plasma, which contributes to its cytoprotective properties Studies have shown that this compound maintains its stability and effectiveness over time, providing long-term protection to the gastric mucosa
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound produces a dose-related increase in mucosal blood flow, with higher doses resulting in greater protective effects . At very high doses, this compound may cause adverse effects such as nausea, vomiting, and diarrhea . It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the gastrointestinal system. It is metabolized by this compound benzylesterase to produce its active form, which then exerts its protective effects . Additionally, this compound is rapidly converted to tranexamic acid in plasma, which contributes to its cytoprotective properties . The metabolic pathways of this compound involve interactions with various enzymes and cofactors, which play a crucial role in its effectiveness.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the target sites where it exerts its protective effects this compound interacts with specific transporters and binding proteins that facilitate its distribution within the body
Subcellular Localization
The subcellular localization of this compound is primarily within the gastrointestinal mucosa, where it exerts its protective effects. This compound is directed to specific compartments within the cells, such as the mucosal lining of the stomach, through targeting signals and post-translational modifications . This localization is essential for its cytoprotective properties and effectiveness in treating gastric ulcers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cetraxate can be synthesized through the esterification of p-hydroxyphenylpropionic acid with tranexamic acid hydrochloride . The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound hydrochloride involves the enzymatic hydrolysis of methyl esters of this compound using 3,4-dihydrocoumarin hydrolase from Acinetobacter calcoaceticus . This method is stereo- and regioselective, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cetraxate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Typically performed using water or aqueous acid/base solutions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
Scientific Research Applications
Cetraxate has several scientific research applications:
Chemistry: Used as a model compound in studies of ester hydrolysis and oxidation reactions.
Biology: Investigated for its cytoprotective effects on gastric mucosa.
Medicine: Used in the treatment of peptic ulcers and other gastrointestinal disorders.
Industry: Employed in the production of anti-ulcer medications.
Comparison with Similar Compounds
Similar Compounds
Tranexamic Acid: Shares a similar structure and is also used for its anti-ulcer properties.
p-Hydroxyphenylpropionic Acid: A precursor in the synthesis of cetraxate.
Uniqueness
This compound is unique due to its dual action of cytoprotection and inhibition of acrosomal proteinase acrosin . This combination makes it particularly effective in treating peptic ulcers and protecting the gastric mucosa .
Properties
IUPAC Name |
3-[4-[4-(aminomethyl)cyclohexanecarbonyl]oxyphenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c18-11-13-1-6-14(7-2-13)17(21)22-15-8-3-12(4-9-15)5-10-16(19)20/h3-4,8-9,13-14H,1-2,5-7,10-11,18H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRSHSOEWXUORL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040658, DTXSID60860400 | |
| Record name | Cetraxate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-{[4-(Aminomethyl)cyclohexane-1-carbonyl]oxy}phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34675-84-8 | |
| Record name | Cetraxate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034675848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetraxate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CETRAXATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VPA8CPF0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cetraxate protect the gastric mucosa?
A1: this compound exhibits its gastroprotective action through multiple mechanisms. One key aspect is its ability to increase gastric mucosal blood flow (GMBF). [] This enhanced blood flow supports the natural defenses of the stomach lining, including mucus production, bicarbonate secretion, and cellular regeneration, all crucial for maintaining mucosal integrity. [, ]
Q2: Is the increase in GMBF the sole mechanism behind this compound's gastroprotective effects?
A2: While GMBF enhancement plays a significant role, research suggests that this compound might also directly stimulate the gastric mucosa, contributing to its protective action. [] Additionally, this compound has shown inhibitory effects on certain enzymes like plasmin, casein, and trypsin, which could play a role in its protective mechanism. []
Q3: What is the role of capsaicin-sensitive afferent nerves in this compound's mechanism of action?
A3: this compound has been shown to raise levels of calcitonin gene-related peptide (CGRP) and substance P in human plasma. [] This effect is thought to be linked to the indirect stimulation of capsaicin-sensitive afferent nerves in the stomach, which are known to play a role in gastric mucosal defense. []
Q4: What is the molecular formula and weight of this compound hydrochloride?
A4: The molecular formula of this compound hydrochloride is C20H28N2O5 • HCl, and its molecular weight is 412.9 g/mol.
Q5: How do structural modifications of this compound affect its activity?
A5: While the provided research papers don't delve deeply into specific structural modifications of this compound, they do highlight the structural differences between this compound and its metabolite, tranexamic acid. Interestingly, while tranexamic acid exhibits some anti-ulcer activity, its effect on parameters like plasma CGRP, substance P, gastrin, and somatostatin differs from this compound. [] This suggests that the specific structural features of this compound are essential for its full range of pharmacological activities.
Q6: How is this compound metabolized in the body?
A6: this compound undergoes rapid hydrolysis in the gastrointestinal tract and blood. [] It primarily metabolizes into p-hydroxyphenylpropionic acid (PHPA) and p-hydroxybenzoic acid (PHBA). [] Following oral administration, a significant amount of unchanged this compound is distributed to the gastric wall, while PHPA is found in various organs, excluding the brain. []
Q7: Does tranexamic acid, a metabolite of this compound, contribute to its anti-ulcer activity?
A7: While tranexamic acid itself possesses some anti-ulcer effects, research suggests that this compound's gastroprotective action is primarily attributed to the parent compound rather than its metabolites. [, ] This emphasizes the importance of this compound's unique structure in its pharmacological activity.
Q8: What types of gastric lesions has this compound been shown to be effective against in experimental models?
A8: this compound has demonstrated protective effects against various experimentally induced gastric lesions in animal models, including those induced by:
- HCl/Ethanol []
- Aspirin [, , , , ]
- Water-immersion stress [, , , , ]
- Indomethacin [, , ]
- Pyloric ligation (Shay's ulcer) []
- Phenylbutazone []
- Acetic acid [, , , ]
- Clamping []
- Clamping-cortisone []
- Taurocholate-histamine []
- Taurocholate-serotonin []
- Iodoacetamide []
- Acidified aspirin []
- Acidified ethanol []
Q9: Has this compound been compared to other anti-ulcer drugs in clinical trials?
A9: Yes, this compound has been compared to other anti-ulcer drugs in clinical trials:
- This compound vs. Gefarnate: In a multicenter, double-blind study involving patients with gastric ulcers, this compound demonstrated significantly higher cure rates after 8 and 12 weeks of treatment compared to gefarnate. [] this compound was also found to be superior in improving epigastralgia. []
- This compound vs. Ranitidine: In a double-blind study involving elderly patients with gastric ulcers, ranitidine showed significantly higher ulcer healing rates and earlier pain relief compared to this compound. []
- This compound-based vs. Pantoprazole-based Triple Therapy: A pilot study investigated this compound-based triple therapy (this compound plus clarithromycin and amoxicillin) compared to pantoprazole-based triple therapy for Helicobacter pylori eradication. The pantoprazole-based therapy was significantly more effective, but the this compound-based therapy had fewer side effects. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




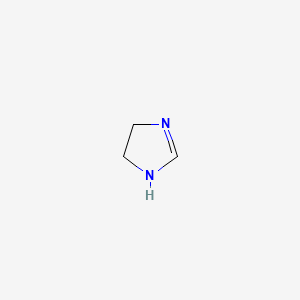
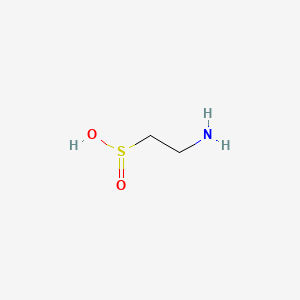
mercury](/img/structure/B1206855.png)
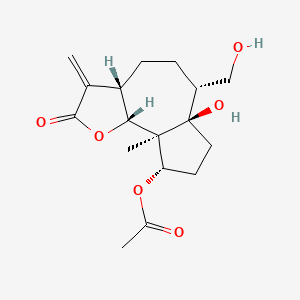

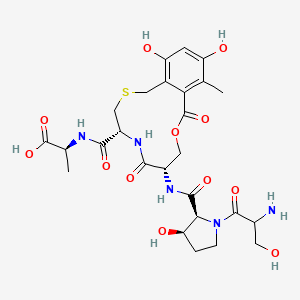
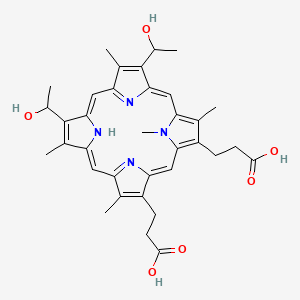
![[2,2-Di(pentadecyl)-1,3-dioxolan-4-yl]methyl dihydrogen phosphate](/img/structure/B1206867.png)
